molecular formula C18H19NO4S B2515810 3-(benzenesulfonyl)-1-(4-methoxybenzoyl)pyrrolidine CAS No. 1706326-42-2

3-(benzenesulfonyl)-1-(4-methoxybenzoyl)pyrrolidine

Cat. No.: B2515810
CAS No.: 1706326-42-2
M. Wt: 345.41
InChI Key: FQEXWYZYWGHVRN-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-1-(4-methoxybenzoyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with benzenesulfonyl and 4-methoxybenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-1-(4-methoxybenzoyl)pyrrolidine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step often involves the reaction of the pyrrolidine ring with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the 4-Methoxybenzoyl Group: This can be accomplished by reacting the intermediate with 4-methoxybenzoyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-1-(4-methoxybenzoyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or benzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the benzenesulfonyl or benzoyl groups.

    Substitution: Substituted pyrrolidine derivatives with new functional groups.

Scientific Research Applications

3-(benzenesulfonyl)-1-(4-methoxybenzoyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-1-(4-methoxybenzoyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific molecular targets. The benzenesulfonyl and 4-methoxybenzoyl groups can interact with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-1-benzoylpyrrolidine
  • 3-(benzenesulfonyl)-1-(4-chlorobenzoyl)pyrrolidine
  • 3-(benzenesulfonyl)-1-(4-nitrobenzoyl)pyrrolidine

Uniqueness

3-(benzenesulfonyl)-1-(4-methoxybenzoyl)pyrrolidine is unique due to the presence of the 4-methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Biological Activity

3-(Benzenesulfonyl)-1-(4-methoxybenzoyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine core substituted with a benzenesulfonyl group and a 4-methoxybenzoyl moiety. This unique structure is believed to contribute to its biological properties, including antimicrobial and anticancer activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, which can affect cell proliferation and survival.
  • Receptor Modulation : It potentially modulates receptor activity, influencing various signaling pathways that are critical in disease progression.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against various pathogens. It has been studied for its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

Anticancer Activity

The compound has also shown promise in anticancer research, particularly in inhibiting the growth of specific cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of tumor cell migration.

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast)10
HCT116 (Colon)15
A549 (Lung)20

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the benzenesulfonyl and methoxybenzoyl groups in enhancing the biological activity of the compound. Modifications to these groups have been shown to affect potency and selectivity.

Key Findings from SAR Studies:

  • Substituent Variation : The presence of electron-donating groups, such as methoxy, enhances solubility and bioactivity.
  • Pyrrolidine Ring Modifications : Alterations to the pyrrolidine ring can significantly impact the compound's interaction with biological targets, affecting both efficacy and toxicity profiles.

Case Studies

  • In Vivo Studies : In a murine model, administration of this compound resulted in reduced tumor size in xenograft models, indicating potential for therapeutic application in oncology.
  • Combination Therapy : Preliminary studies suggest that this compound may enhance the efficacy of existing antibiotics when used in combination therapies against resistant bacterial strains.

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-23-15-9-7-14(8-10-15)18(20)19-12-11-17(13-19)24(21,22)16-5-3-2-4-6-16/h2-10,17H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEXWYZYWGHVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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